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Compound of Interest

Compound Name: trans-1,4-Dichloro-2-butene

Cat. No.: B165236 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of trans- and cis-1,4-dichloro-2-

butene. These isomers are important intermediates in chemical synthesis, and understanding

their relative reactivity is crucial for reaction design and optimization. While direct comparative

kinetic data for their solution-phase reactions is not readily available in the literature, this guide

summarizes their physical properties, general reactivity principles, and relevant experimental

observations.

Data Presentation
The following table summarizes the known physical and atmospheric degradation data for cis-

and trans-1,4-dichloro-2-butene.
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Property cis-1,4-Dichloro-2-butene
trans-1,4-Dichloro-2-
butene

CAS Number 1476-11-5 110-57-6

Molecular Weight 124.99 g/mol 124.99 g/mol

Boiling Point 152 °C 155.5 °C

Melting Point -48 °C 1-3 °C

Density 1.188 g/mL at 25 °C 1.183 g/mL at 25 °C

Atmospheric OH Radical

Reaction Half-Life
12 hours 10 hours

Reactivity Comparison
Both cis- and trans-1,4-dichloro-2-butene are classified as allylic halides. This structural

feature significantly influences their reactivity, making them considerably more reactive in

nucleophilic substitution reactions than their non-allylic counterparts. The enhanced reactivity is

attributed to the stabilization of the transition state in S(_N)2 reactions through conjugation with

the adjacent π-system of the double bond.

Nucleophilic Substitution (S(_N)2) Reactions:

While specific kinetic data comparing the S(_N)2 reaction rates of the two isomers is not

available, some general principles can be applied. In an S(_N)2 reaction, a nucleophile attacks

the carbon atom bearing the leaving group from the backside. The geometry of the substrate

can influence the accessibility of this carbon atom. However, for primary allylic halides like 1,4-

dichloro-2-butene, steric hindrance is generally low for both isomers.

One source suggests that the cis isomer has lower activation energies in some reactions,

implying it might be more reactive. This could be due to stereoelectronic effects in the transition

state. However, without direct experimental data, this remains a qualitative assessment.

Reaction with Sodium Amide:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b165236?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Studies on the reaction of cis- and trans-1,4-dichloro-2-butene with sodium amide have

shown that they can lead to different products, suggesting that the stereochemistry of the

starting material influences the reaction pathway. For instance, cis-1,4-dichloro-2-butene can

react with sodium amide to yield trans-1-chloro-1,3-butadiene. This indicates that the geometric

constraints of the isomers can dictate the stereochemical outcome of elimination or substitution

reactions.

Thermodynamic vs. Kinetic Control:

In reactions involving allylic systems, the concepts of thermodynamic and kinetic control are

often important. It is plausible that under certain conditions, one isomer might react faster to

form a less stable product (kinetic control), while under different conditions (e.g., higher

temperature), the more stable product is favored, which may or may not originate from the

more reactive isomer. One source states that the cis configuration is more stable

thermodynamically, which could influence the product distribution in reversible reactions.

Experimental Protocols
A general protocol for determining the kinetics of S(_N)2 reactions of allylic halides can be

adapted to compare the reactivity of the cis and trans isomers.

General Experimental Protocol for Kinetic Analysis of S(_N)2 Reactions:

Objective: To determine the second-order rate constants for the reaction of cis- and trans-1,4-
dichloro-2-butene with a nucleophile (e.g., iodide).

Materials:

cis-1,4-Dichloro-2-butene

trans-1,4-Dichloro-2-butene

Sodium iodide (or another suitable nucleophile)

Acetone (or another suitable polar aprotic solvent)

Internal standard (e.g., 1,4-dioxane)
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NMR tubes

NMR spectrometer

Procedure:

Preparation of Stock Solutions: Prepare stock solutions of known concentrations of the cis

and trans isomers, the nucleophile, and the internal standard in the chosen solvent.

Reaction Setup: In an NMR tube, mix the solution of one of the isomers with the internal

standard.

Initiation of Reaction: Add the nucleophile solution to the NMR tube, start a timer, and

immediately place the tube in the NMR spectrometer.

Data Acquisition: Acquire spectra at regular time intervals. The progress of the reaction can

be monitored by observing the disappearance of the reactant's signal and the appearance of

the product's signal relative to the constant signal of the internal standard.

Data Analysis: Integrate the relevant peaks in the NMR spectra to determine the

concentration of the reactant at each time point.

Kinetic Analysis: Plot the natural logarithm of the reactant concentration versus time. For a

pseudo-first-order reaction (if the nucleophile is in large excess), the plot should be linear,

and the slope will be equal to -k(_obs). The second-order rate constant (k(_2)) can then be

calculated by dividing k(_obs) by the concentration of the nucleophile.

Comparison: Repeat the experiment for the other isomer under identical conditions to

compare their rate constants.
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dichloro-2-butene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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